2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine
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Overview
Description
2-{2-Azabicyclo[221]heptane-2-carbonyl}indolizine is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which is a key structural motif found in a number of synthetic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxygenated derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes or receptors involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A simpler analog without the indolizin-2-yl group.
Indolizin-2-ylmethanone: Lacks the bicyclic structure of the 2-azabicyclo[2.2.1]heptane moiety.
Uniqueness
2-{2-Azabicyclo[221]heptane-2-carbonyl}indolizine is unique due to its combination of a bicyclic structure and an indolizin-2-yl group
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(indolizin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-9-11-4-5-14(17)7-11)12-8-13-3-1-2-6-16(13)10-12/h1-3,6,8,10-11,14H,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQVGXNIGFPOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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